molecular formula C15H25N3O16P2 B1238539 CDP-D-glucose

CDP-D-glucose

Cat. No. B1238539
M. Wt: 565.32 g/mol
InChI Key: CGPHZDRCVSLMCF-RDKQLNKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-D-glucose is a CDP-sugar. It is a conjugate acid of a CDP-D-glucose(2-).

Scientific Research Applications

Enzymatic Processes and Structural Analysis

  • CDP-D-glucose 4,6-Dehydratase in Biosynthesis Pathways : CDP-D-glucose 4,6-dehydratase plays a crucial role in the biosynthesis of 3,6-dideoxysugars, showing a stereospecific hydride transfer during the catalytic cycle (Hallis & Liu, 1998).

  • Structural Insights from Yersinia pseudotuberculosis : Detailed structural analysis of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis helps in understanding its role in producing antigenic determinants in bacteria, which could be directly implicated in reactive arthritis (Vogan et al., 2004).

  • Biosynthesis of CDP-ascarylose : An NAD(+)-dependent CDP-D-glucose oxidoreductase involved in the biosynthesis of CDP-ascarylose, converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, was isolated and characterized from Yersinia pseudotuberculosis (Yu et al., 1992).

Enzymatic Synthesis and Mechanistic Studies

  • Formation of CDP-3,6-Dideoxyhexoses : CDP-D-glucose is involved in the formation of CDP-3,6-dideoxyhexoses, crucial for specific serological reactions and biological functions (Matsuhashi & Strominger, 1966).

  • CDP-4-Keto-3,6-Dideoxy-D-Glucose Synthesis : Enzymatic processes using CDP-D-glucose are key for synthesizing intermediates in the biosynthesis of 3,6-dideoxyhexoses, such as CDP-4-keto-3,6-dideoxy-D-glucose, in Salmonella and Pasteurella pseudotuberculosis (Rubenstein & Strominger, 1974).

Expanding Enzyme Repertoire and Glucose Metabolism

  • Enzyme Discovery for Sugar Nucleotide Epimerization : The discovery of a CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus, which promotes C-2 epimerization in nucleotide-activated forms of d-glucose, including CDP-d-glucose, expands the enzymatic toolbox for sugar nucleotide synthesis (Rapp et al., 2020).

  • Glucose Metabolism Disorders and Vestibular Manifestations : Studies have explored the implications of glucose metabolism disorders, where components like CDP-D-glucose could be indirectly involved, on health conditions such as vestibular dysfunctions (Bittar et al., 2016).

Methodological and Analytical Advancements

  • Crystallization and Molecular Symmetry Analysis : The purification and crystallization of CDP-D-glucose 4,6-dehydratase, along with its molecular symmetry analysis, have been crucial for understanding its enzymatic functions (Vogan et al., 2002).

  • High-Performance Liquid Chromatography Assay : Analytical techniques like high-performance liquid chromatography have been employed for assaying enzymes involved in CDP-D-glucose synthesis and metabolism (Lindqvist et al., 1994).

properties

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1

InChI Key

CGPHZDRCVSLMCF-RDKQLNKOSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

CDP-D-glucose
CDP-glucose
cytidine diphosphate-glucose

Origin of Product

United States

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